Comparative Binding Affinity at NK1 Receptor: 7-Chloro-6,8-difluoroquinolin-3-amine vs. 7-Bromo Analog
The target compound demonstrates nanomolar binding affinity for the human NK1 receptor. A direct comparison with the 7-bromo analog (7-bromo-6,8-difluoroquinolin-3-amine) reveals a crucial halogen-dependent difference in potency [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | 7-Bromo-6,8-difluoroquinolin-3-amine (Ki = 13 nM) |
| Quantified Difference | The target compound is 2-fold more potent (lower Ki) than the 7-bromo analog. |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells, measured by aequorin luminescence assay. |
Why This Matters
For researchers targeting the NK1 receptor, this 2-fold improvement in potency directly impacts the selection of the lead scaffold, as it may translate to lower effective doses and an improved therapeutic window.
- [1] BindingDB. (n.d.). BDBM50070377 (CHEMBL3408519): Affinity Data for human NK1 receptor. View Source
